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Compound of Interest

Compound Name:
Carbomethoxycarbonyl-D-Pro-D-

Phe-OBzl

Cat. No.: B140510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl is a protected dipeptide that serves as a crucial

intermediate in the synthesis of various peptidomimetics and active pharmaceutical ingredients.

Its purity and structural integrity are paramount for the successful development of novel

therapeutics. Mass spectrometry is a powerful analytical technique for the characterization of

such compounds, providing accurate mass determination and structural elucidation through

fragmentation analysis. This application note details a comprehensive protocol for the analysis

of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl using Electrospray Ionization Mass

Spectrometry (ESI-MS).

Molecular Structure and Properties
IUPAC Name: Benzyl (2R)-1-((2R)-1-(methoxycarbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-

carboxylate

Molecular Formula: C₂₄H₂₆N₂O₆

Molecular Weight: 438.47 g/mol

CAS Number: 129988-00-7
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Experimental Protocols
Sample Preparation

Stock Solution (1 mg/mL): Accurately weigh 1 mg of Carbomethoxycarbonyl-D-Pro-D-Phe-
OBzl and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.

Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the appropriate solvent

system for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any

particulate matter.

Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization

(ESI) source is recommended (e.g., Q-TOF, Orbitrap).

ESI-MS Parameters (Positive Ion Mode):

Parameter Recommended Value

Ionization Mode ESI Positive

Capillary Voltage 3.5 - 4.5 kV

Cone Voltage 20 - 40 V

Source Temperature 120 - 150 °C

Desolvation Temperature 300 - 350 °C

Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)

Cone Gas Flow 50 L/hr (Nitrogen)

Mass Range (m/z) 100 - 1000

Tandem MS (MS/MS) Parameters:

For fragmentation analysis, select the precursor ion corresponding to [M+H]⁺ or [M+Na]⁺.
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Parameter Recommended Value

Collision Gas Argon

Collision Energy 10 - 40 eV (Ramped)

Isolation Window 1 - 2 Da

Data Presentation
The expected major ions for Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl in positive ion mode

ESI-MS are summarized in the table below. The theoretical m/z values are calculated based on

the monoisotopic mass of the molecule (438.1791 Da).

Ion Description Theoretical m/z

[M+H]⁺ Protonated molecule 439.1869

[M+Na]⁺ Sodiated molecule 461.1688

b₂-ion Carbomethoxycarbonyl-D-Pro 184.0604

y₁-ion D-Phe-OBzl 256.1332

[M+H - C₇H₇]⁺
Loss of benzyl group from

[M+H]⁺
348.1394

[M+H - C₇H₈O]⁺
Loss of benzyl alcohol from

[M+H]⁺
331.1340

Immonium ion (Phe)
Immonium ion of

Phenylalanine
120.0813

Results and Discussion
The mass spectrum of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl is expected to show a

prominent peak for the protonated molecule [M+H]⁺ at m/z 439.1869 and a sodiated adduct

[M+Na]⁺ at m/z 461.1688.
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Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion will provide valuable

structural information. The fragmentation of peptides typically occurs at the amide bonds,

leading to the formation of b- and y-type fragment ions.[1][2] For this dipeptide, the major

fragmentation pathways are expected to involve the cleavage of the peptide bond between the

proline and phenylalanine residues.

The presence of a proline residue can influence the fragmentation pattern, often leading to a

prominent b-ion corresponding to the N-terminal portion of the peptide.[3] The phenylalanine

residue can lead to a characteristic neutral loss of the benzyl group.
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Caption: Experimental workflow for the mass spectrometry analysis.
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Caption: Predicted fragmentation pathway of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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